H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH is a peptide composed of the amino acids leucine, histidine, serine, proline, glycine, and alanine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and serine residues.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids.
Wissenschaftliche Forschungsanwendungen
H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH: has various applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the peptide’s role in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials and products.
Wirkmechanismus
The mechanism of action of H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH: A shorter analog with similar properties.
H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-OH: Another analog with one less amino acid.
Uniqueness
H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH: is unique due to its specific sequence and the presence of multiple leucine residues, which may influence its structure and function.
Eigenschaften
CAS-Nummer |
646060-87-9 |
---|---|
Molekularformel |
C43H73N11O11 |
Molekulargewicht |
920.1 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C43H73N11O11/c1-22(2)13-28(44)36(57)49-29(14-23(3)4)37(58)50-30(15-24(5)6)38(59)52-32(17-27-18-45-21-47-27)40(61)51-31(16-25(7)8)39(60)53-33(20-55)42(63)54-12-10-11-34(54)41(62)46-19-35(56)48-26(9)43(64)65/h18,21-26,28-34,55H,10-17,19-20,44H2,1-9H3,(H,45,47)(H,46,62)(H,48,56)(H,49,57)(H,50,58)(H,51,61)(H,52,59)(H,53,60)(H,64,65)/t26-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
VEVIBYVLSCXFIN-KQBMMHAASA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.